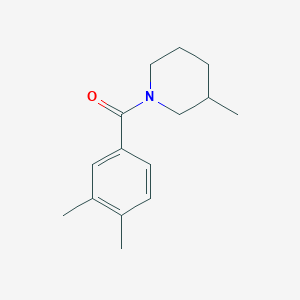![molecular formula C19H17N3O3S2 B3876013 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B3876013.png)
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide
Overview
Description
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. Temozolomide is a prodrug that is converted into its active form, methyltriazenoimidazole carboxamide (MTIC), in the body. The drug works by damaging the DNA of cancer cells, which prevents them from dividing and growing.
Mechanism of Action
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide works by damaging the DNA of cancer cells, which prevents them from dividing and growing. The drug is converted into its active form, MTIC, in the body. MTIC methylates the DNA at the O6 and N7 positions of guanine, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects on cancer cells. The drug induces DNA damage, activates cell cycle checkpoints, and induces apoptosis in cancer cells. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.
Advantages and Limitations for Lab Experiments
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has several advantages for use in laboratory experiments. The drug is widely available and can be easily synthesized. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide is also relatively stable and has a long shelf life. However, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has some limitations for use in laboratory experiments. The drug is highly reactive and can cross-react with other compounds, which can lead to false positive results. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide is also highly toxic and must be handled with care.
Future Directions
There are several future directions for the study of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide treatment. Finally, there is a need for the development of new combination therapies that can improve the overall survival of patients with brain tumors.
Scientific Research Applications
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of brain tumors. In a phase III clinical trial, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide was shown to improve survival in patients with glioblastoma multiforme when used in combination with radiation therapy. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide has also been studied in combination with other chemotherapy drugs and targeted therapies for the treatment of various cancers.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-19(21-20-14-17-10-7-13-26-17)15-22(16-8-3-1-4-9-16)27(24,25)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQWLLVVFFJFRR-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CC(=O)N/N=C\C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-methoxy-5-nitrophenyl)-2-furaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3875930.png)
![4-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde phenylhydrazone](/img/structure/B3875931.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3875959.png)
![methyl 2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoate](/img/structure/B3875962.png)
![benzyl 3-{[(4-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B3875966.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3875972.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875973.png)
![N'-[1-(2-furyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3875983.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875985.png)

![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)vinyl 4-methylbenzoate](/img/structure/B3875994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876010.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876022.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3876027.png)